molecular formula C7H13S3- B14369221 Hexyl carbonotrithioate CAS No. 92919-23-8

Hexyl carbonotrithioate

Katalognummer: B14369221
CAS-Nummer: 92919-23-8
Molekulargewicht: 193.4 g/mol
InChI-Schlüssel: DEMYCXXAQKCRNF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl carbonotrithioate is an organic compound that belongs to the class of trithiocarbonates. These compounds are characterized by the presence of a trithiocarbonate group, which consists of a carbon atom bonded to three sulfur atoms. This compound is used in various chemical processes and has applications in scientific research and industry.

Vorbereitungsmethoden

Hexyl carbonotrithioate can be synthesized through several methods. One common synthetic route involves the reaction of hexyl alcohol with carbon disulfide in the presence of a base, followed by the addition of sulfur. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

Hexyl carbonotrithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the trithiocarbonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Hexyl carbonotrithioate has several scientific research applications:

    Chemistry: It is used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is a method for controlling the molecular weight and architecture of polymers.

    Biology: It can be used in the synthesis of biologically active molecules and as a probe for studying sulfur-containing compounds in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of hexyl carbonotrithioate involves its ability to act as a chain transfer agent in RAFT polymerization. It facilitates the transfer of growing polymer chains, allowing for precise control over polymerization. The molecular targets and pathways involved include the interaction with radical species and the formation of stable intermediates that regulate the polymerization process.

Vergleich Mit ähnlichen Verbindungen

Hexyl carbonotrithioate can be compared with other trithiocarbonates and chain transfer agents such as:

    Dodecyl carbonotrithioate: Similar in structure but with a longer alkyl chain, leading to different solubility and reactivity properties.

    Benzyl carbonotrithioate: Contains a benzyl group, which affects its reactivity and applications in polymerization.

    Methyl carbonotrithioate: A smaller molecule with different physical and chemical properties. This compound is unique due to its specific alkyl chain length, which provides a balance between solubility and reactivity, making it suitable for various applications in polymer chemistry and other fields.

Eigenschaften

CAS-Nummer

92919-23-8

Molekularformel

C7H13S3-

Molekulargewicht

193.4 g/mol

IUPAC-Name

hexylsulfanylmethanedithioate

InChI

InChI=1S/C7H14S3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H,8,9)/p-1

InChI-Schlüssel

DEMYCXXAQKCRNF-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCSC(=S)[S-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.